4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid
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Overview
Description
4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of hydroxyl, methyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-Hydroxy-2-methylbenzenesulfonic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include sulfonation, nitration, and subsequent purification steps to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the nitro group can participate in redox reactions, and the sulfonic acid group can enhance solubility and reactivity. These interactions facilitate various biochemical and chemical processes .
Comparison with Similar Compounds
- 4-Hydroxy-3-nitrobenzenesulfonic acid
- 2-Methyl-3-nitrobenzenesulfonic acid
- 4-Hydroxy-2-methylbenzenesulfonic acid
Uniqueness: 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both hydroxyl and nitro groups on the benzene ring allows for diverse chemical transformations and applications .
Properties
CAS No. |
62351-46-6 |
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Molecular Formula |
C7H7NO6S |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c1-4-6(15(12,13)14)3-2-5(9)7(4)8(10)11/h2-3,9H,1H3,(H,12,13,14) |
InChI Key |
WFPMSQBXSRWBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)S(=O)(=O)O |
Origin of Product |
United States |
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